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Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-

IR) spectroscopy and Mass Spectrometry (MS) data pertinent to the characterization of

(Tetrahydrofuran-3-yl)methanol. Due to the limited availability of specific experimental data

for this compound in public databases, this document outlines the expected spectral

characteristics based on its chemical structure, alongside detailed, generalized experimental

protocols for data acquisition. This guide serves as a practical resource for the identification,

characterization, and quality control of (Tetrahydrofuran-3-yl)methanol and structurally

related compounds in a research and drug development context.

Introduction to Spectroscopic Characterization
(Tetrahydrofuran-3-yl)methanol is a small organic molecule featuring a saturated five-

membered ether ring (tetrahydrofuran) and a primary alcohol functional group. The unique

structural attributes of this compound necessitate robust analytical techniques for unambiguous

identification and purity assessment. FT-IR spectroscopy provides critical information about the

functional groups present, while mass spectrometry elucidates the molecular weight and

fragmentation pattern, confirming the compound's identity and structural integrity.

FT-IR Spectroscopy Data
FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups

within a molecule. The infrared spectrum is generated by the absorption of infrared radiation at
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specific wavenumbers, corresponding to the vibrational frequencies of chemical bonds.

Expected FT-IR Spectral Data
The following table summarizes the expected characteristic absorption bands for

(Tetrahydrofuran-3-yl)methanol. These values are based on the known absorption ranges for

its constituent functional groups.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3400 (broad) O-H stretch Alcohol Strong

~2950-2850 C-H stretch Alkane (CH₂) Strong

~1100-1000 C-O stretch
Ether & Primary

Alcohol
Strong

~1465 C-H bend Alkane (CH₂) Medium

Experimental Protocol for FT-IR Analysis
A common and effective method for obtaining an FT-IR spectrum of a liquid sample like

(Tetrahydrofuran-3-yl)methanol is through Attenuated Total Reflectance (ATR) FT-IR

spectroscopy.[1][2]

Instrumentation:

Fourier Transform Infrared Spectrometer (e.g., JASCO FT/IR-4600, Nicolet Avatar FTIR

Spectrometer).[2][3]

ATR accessory with a suitable crystal (e.g., diamond or ZnSe).[1]

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental interferences.[1]
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Sample Application: Place a small drop of (Tetrahydrofuran-3-yl)methanol directly onto the

ATR crystal surface.[2]

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.[2] The data is collected over a wavenumber range of

4000 to 400 cm⁻¹.[3][4]

Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after the measurement.[4]

Mass Spectrometry Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules and their fragments.[5] It is an essential tool for determining the molecular

weight and elemental composition of a compound.[6][7]

Expected Mass Spectrometry Data
For (Tetrahydrofuran-3-yl)methanol (C₅H₁₀O₂), the expected molecular weight is 102.13

g/mol . The mass spectrum, particularly when using a technique like Gas Chromatography-

Mass Spectrometry (GC-MS) with electron ionization (EI), would be expected to show a

molecular ion peak and several characteristic fragment ions. While specific data for the target

compound is not readily available, data for the related compound (3-Methyltetrahydrofuran-3-

yl)methanol (C₆H₁₂O₂) shows a molecular weight of 116.16 g/mol , providing a reference for the

types of fragmentation that might occur.[8]
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m/z Value Proposed Fragment Ion Description

102 [C₅H₁₀O₂]⁺ Molecular Ion (M⁺)

101 [M-H]⁺ Loss of a hydrogen atom

85 [M-OH]⁺ Loss of the hydroxyl radical

71 [M-CH₂OH]⁺
Loss of the hydroxymethyl

radical

43 [C₃H₇]⁺ or [C₂H₃O]⁺
Common aliphatic or oxygen-

containing fragments

Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a general procedure for analyzing a small molecule like

(Tetrahydrofuran-3-yl)methanol using GC-MS.

Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization

(EI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of (Tetrahydrofuran-3-yl)methanol in a

volatile organic solvent (e.g., dichloromethane or methanol).

GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The

GC column (e.g., a capillary column with a non-polar stationary phase) separates the analyte

from any impurities based on boiling point and polarity.

Ionization: As the analyte elutes from the GC column, it enters the MS ion source. In EI,

high-energy electrons bombard the molecules, causing ionization and fragmentation.[7]

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
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Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and interpret the fragmentation pattern to confirm the structure of the compound.

Data Interpretation and Logical Workflow
The combination of FT-IR and mass spectrometry data provides a high degree of confidence in

the structural elucidation of (Tetrahydrofuran-3-yl)methanol. The logical workflow for this

characterization is depicted below.

Spectroscopic Analysis Workflow

Sample of (Tetrahydrofuran-3-yl)methanol

FT-IR Spectroscopy Mass Spectrometry (e.g., GC-MS)

FT-IR Spectrum
(Functional Group Identification)

Mass Spectrum
(Molecular Weight and Fragmentation)

Combined Data Interpretation

Structural Confirmation of
(Tetrahydrofuran-3-yl)methanol

Click to download full resolution via product page
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Caption: Experimental workflow for spectroscopic analysis.

The following diagram illustrates the logical relationship between the observed spectral

features and the confirmed chemical structure.

Structural Elucidation Logic

FT-IR Features:
- Broad O-H stretch (~3400 cm⁻¹)
- Strong C-O stretch (~1050 cm⁻¹)

- C-H stretches (~2900 cm⁻¹)

Inferred Functional Groups:
- Alcohol (-OH)
- Ether (C-O-C)
- Alkane (C-H)

MS Features:
- Molecular Ion at m/z 102

- Fragments corresponding to loss of
  -OH, -CH₂OH

Inferred Molecular Information:
- Molecular Weight = 102

- Plausible fragmentation pattern

Confirmed Structure:
(Tetrahydrofuran-3-yl)methanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b103548#ft-ir-and-mass-spectrometry-data-for-
tetrahydrofuran-3-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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